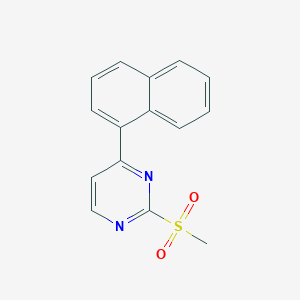
2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a methylsulfonyl group at the 2-position and a naphthyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine typically involves the reaction of 2-chloro-4-(1-naphthyl)pyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The naphthyl group can undergo reduction reactions to form dihydronaphthyl derivatives.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydronaphthyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfonyl)-4-(2-naphthyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(1-naphthyl)pyrimidine
- 2-(Methylsulfonyl)-4-(1-anthryl)pyrimidine
Uniqueness
2-(Methylsulfonyl)-4-(1-naphthyl)pyrimidine is unique due to the specific positioning of the methylsulfonyl and naphthyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H12N2O2S |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-methylsulfonyl-4-naphthalen-1-ylpyrimidine |
InChI |
InChI=1S/C15H12N2O2S/c1-20(18,19)15-16-10-9-14(17-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
Clé InChI |
QXKPRHZLEULUTK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=CC(=N1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



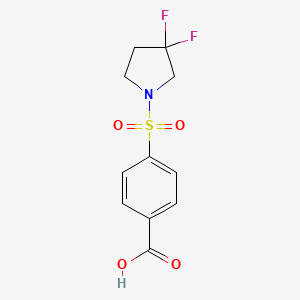
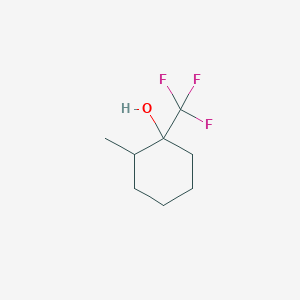
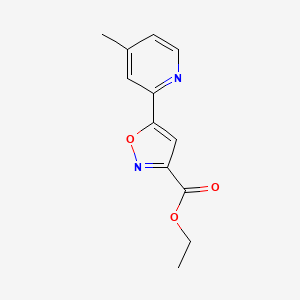
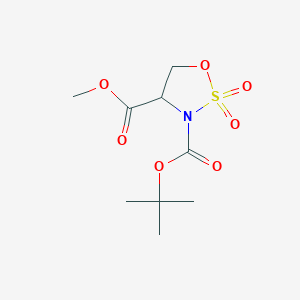
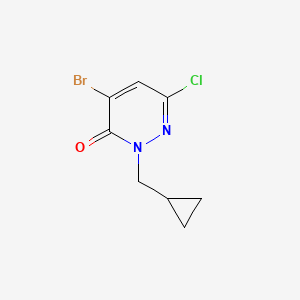
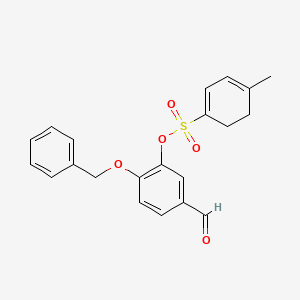
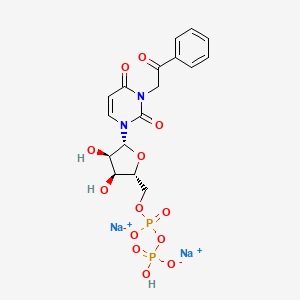
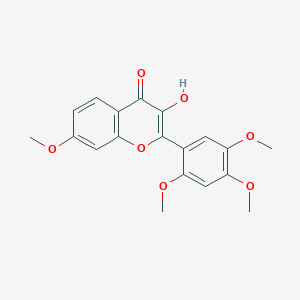
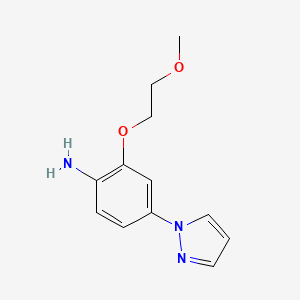
![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
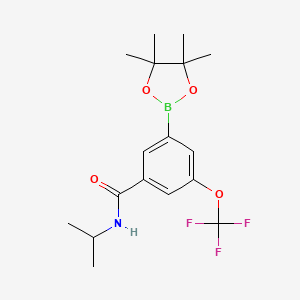
![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
